molecular formula C17H30N2O5 B10853824 tert-butyl (2S)-1-[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]hexanoyl]pyrrolidine-2-carboxylate

tert-butyl (2S)-1-[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]hexanoyl]pyrrolidine-2-carboxylate

Cat. No.: B10853824
M. Wt: 342.4 g/mol
InChI Key: XNOOIEVKOZAJEO-OLZOCXBDSA-N
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Description

tert-butyl (2S)-1-[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]hexanoyl]pyrrolidine-2-carboxylate is a complex organic compound with multifaceted applications in scientific research. Known for its diverse reactivity and potential in various synthetic pathways, it holds significant promise in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-1-[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]hexanoyl]pyrrolidine-2-carboxylate typically involves the reaction of tert-butyl 2-carboxylate with hexanoyl chloride, followed by a condensation reaction with hydroxyaminoacetaldehyde. Precise control of temperature, solvents, and catalysts ensures the high yield and purity of the final product.

Industrial Production Methods

In industrial settings, large-scale production of this compound might utilize advanced techniques such as continuous flow synthesis, which offers better control over reaction conditions and scalability. The optimization of these methods is crucial for maintaining the desired quality and efficiency.

Chemical Reactions Analysis

Types of Reactions it Undergoes

This compound is known to undergo various reactions, including:

  • Oxidation: : Converting hydroxyamino groups to oximes or nitriles.

  • Reduction: : Reducing carbonyl groups to alcohols.

  • Substitution: : Replacing functional groups with nucleophiles or electrophiles.

Common Reagents and Conditions

  • Oxidation: : Utilizes reagents like potassium permanganate or hydrogen peroxide under controlled pH conditions.

  • Reduction: : Employs catalysts such as palladium on carbon or lithium aluminum hydride.

  • Substitution: : Uses reagents like sodium methoxide or lithium diisopropylamide for efficient conversion.

Major Products Formed

Scientific Research Applications

In Chemistry

The compound is utilized in the synthesis of complex organic molecules and serves as a building block in developing new pharmaceuticals and agrochemicals.

In Biology

Its reactive groups allow it to interact with biological macromolecules, making it useful in biochemical studies and drug design.

In Medicine

In Industry

Industrial applications include its use as an intermediate in producing fine chemicals, polymers, and materials science.

Mechanism of Action

Molecular Targets and Pathways Involved

The compound exerts its effects by interacting with specific enzymes or receptors, often involving covalent bonding to active sites or inducing conformational changes in target proteins. These interactions can modulate biological pathways, influencing processes like cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Highlighting Uniqueness

tert-butyl (2S)-1-[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]hexanoyl]pyrrolidine-2-carboxylate stands out due to its unique combination of functional groups, which impart specific reactivity and binding properties not commonly found in similar compounds.

List of Similar Compounds

  • tert-butyl (2S)-1-[(2R)-2-[2-amino-2-oxoethyl]hexanoyl]pyrrolidine-2-carboxylate

  • tert-butyl (2S)-1-[(2R)-2-[2-oxo-2-oxoethyl]hexanoyl]pyrrolidine-2-carboxylate

  • tert-butyl (2S)-1-[(2R)-2-[2-hydroxyamino-2-oxoethyl]butanoyl]pyrrolidine-2-carboxylate

These similar compounds vary in their functional groups and side chains, each with distinct chemical behaviors and applications.

Properties

Molecular Formula

C17H30N2O5

Molecular Weight

342.4 g/mol

IUPAC Name

tert-butyl (2S)-1-[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]hexanoyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C17H30N2O5/c1-5-6-8-12(11-14(20)18-23)15(21)19-10-7-9-13(19)16(22)24-17(2,3)4/h12-13,23H,5-11H2,1-4H3,(H,18,20)/t12-,13+/m1/s1

InChI Key

XNOOIEVKOZAJEO-OLZOCXBDSA-N

Isomeric SMILES

CCCC[C@H](CC(=O)NO)C(=O)N1CCC[C@H]1C(=O)OC(C)(C)C

Canonical SMILES

CCCCC(CC(=O)NO)C(=O)N1CCCC1C(=O)OC(C)(C)C

Origin of Product

United States

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